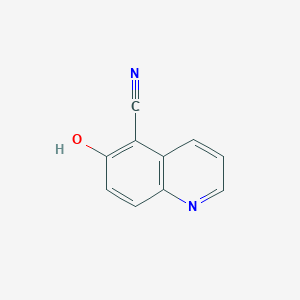

6-Hydroxyquinoline-5-carbonitrile

Description

Significance of the Quinoline (B57606) Heterocycle in Contemporary Chemical Research

The quinoline ring system is a vital pharmacophore in drug discovery, with a broad spectrum of reported biological activities, including anticancer, antibacterial, antimalarial, and anti-inflammatory properties. nih.govresearchgate.net The versatility of the quinoline nucleus allows for substitutions at various positions, enabling chemists to fine-tune the molecule's steric and electronic properties to achieve desired biological effects. nih.gov This adaptability has resulted in several quinoline derivatives advancing into clinical trials for various diseases. nih.gov Beyond medicine, quinoline derivatives are also integral to the development of dyes, agrochemicals, and materials for electronic applications. pharmatutor.org

Structural Context of 6-Hydroxyquinoline-5-carbonitrile within the Hydroxyquinoline Family

This compound belongs to the hydroxyquinoline family, which are quinolines bearing a hydroxyl (-OH) group. The position of the hydroxyl group significantly influences the compound's properties. For instance, 8-hydroxyquinoline (B1678124) is a well-known chelating agent with extensive applications. nih.govchemicalbook.com In this compound, the hydroxyl group is at the 6-position, and a nitrile (-CN) group is at the 5-position. This specific arrangement of an electron-donating hydroxyl group and an electron-withdrawing nitrile group on the benzene (B151609) portion of the quinoline core creates a unique electronic environment that influences its chemical behavior and potential applications.

The parent compound, 6-hydroxyquinoline (B46185), is a white to light yellow crystalline powder. chemicalbook.comguidechem.com It serves as a precursor in the synthesis of more complex molecules and has been studied for its potential in various chemical transformations. The introduction of the carbonitrile group at the adjacent 5-position to create this compound further modifies its properties, opening up new avenues for research and application.

Overview of Current and Prospective Research Trajectories for this compound

Current research on this compound and its derivatives is primarily focused on exploring their synthetic utility and potential in medicinal chemistry. The presence of the nitrile and hydroxyl groups offers multiple reaction sites for further functionalization. For example, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the hydroxyl group can undergo etherification or esterification. These transformations allow for the creation of a library of derivatives with potentially diverse biological activities.

A key area of investigation is the development of novel anticancer agents. The quinoline core itself is a feature of many anticancer compounds, and the specific substitutions in this compound could lead to new mechanisms of action or improved efficacy. nih.gov Research into pyrimidine-5-carbonitriles has shown that the cyano group can contribute to anticancer activity, suggesting a promising direction for derivatives of this compound. nih.gov

Furthermore, the unique electronic structure of this compound makes it a candidate for investigation in materials science. The fluorescence properties of quinoline derivatives are well-documented, and the specific substitution pattern of this compound could lead to novel applications in sensors or organic electronics. nih.gov

Future research will likely involve the synthesis and screening of a wider range of this compound derivatives for various biological targets. In silico studies, such as molecular docking, will play a crucial role in predicting the binding of these compounds to proteins and guiding the design of more potent and selective molecules. mdpi.com The continued exploration of this compound's chemical reactivity will also be essential for unlocking its full potential in both medicine and materials science.

Data Tables

Table 1: Physicochemical Properties of Related Quinoline Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 6-Hydroxyquinoline | 580-16-5 | C₉H₇NO | 145.16 | White to light yellow crystal powder |

| 8-Hydroxyquinoline | 148-24-3 | C₉H₇NO | 145.16 | White to cream-colored crystal or crystalline powder |

| 6-Hydroxyquinoline-2-carbonitrile | 52313-34-5 | C₁₀H₆N₂O | 170.17 | Not specified |

| This compound | Not available | C₁₀H₆N₂O | 170.17 | Not specified |

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C10H6N2O |

|---|---|

Poids moléculaire |

170.17 g/mol |

Nom IUPAC |

6-hydroxyquinoline-5-carbonitrile |

InChI |

InChI=1S/C10H6N2O/c11-6-8-7-2-1-5-12-9(7)3-4-10(8)13/h1-5,13H |

Clé InChI |

AZFFLTNBQDADIE-UHFFFAOYSA-N |

SMILES canonique |

C1=CC2=C(C=CC(=C2C#N)O)N=C1 |

Origine du produit |

United States |

Spectroscopic and Structural Characterization of 6 Hydroxyquinoline 5 Carbonitrile and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds. By analyzing the chemical shifts, coupling constants, and correlations, the precise arrangement of atoms in 6-hydroxyquinoline-5-carbonitrile can be inferred.

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the quinoline (B57606) core and the hydroxyl proton. The chemical shifts are influenced by the electron-donating hydroxyl group (-OH) and the electron-withdrawing nitrile group (-CN).

Based on its parent analogue, 6-hydroxyquinoline (B46185), the protons on the heterocyclic ring (H2, H3, H4) and the benzenoid ring (H7, H8) would appear in the aromatic region (δ 7.0–9.0 ppm). The H2 and H4 protons are typically the most downfield due to the influence of the ring nitrogen. The nitrile group at C5 would significantly influence the chemical shifts of the adjacent protons, H4 and H7. The hydroxyl proton at C6 would likely appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

Table 3.1.1-A: Experimental ¹H NMR Data for Analogue 6-Hydroxyquinoline chemicalbook.com Source: ChemicalBook

| Proton | Chemical Shift (ppm) |

|---|---|

| H2 | 8.63 |

| H3 | 7.28 |

| H4 | 8.58 |

| H5 | 7.05 |

| H7 | 7.35 |

| H8 | 7.95 |

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. For this compound, nine signals are expected for the quinoline ring carbons and one for the nitrile carbon. The C6 carbon, attached to the hydroxyl group, would be significantly shielded, appearing at a lower chemical shift compared to other aromatic carbons. Conversely, the carbons adjacent to the nitrogen (C2, C8a) and the nitrile group (C5) would be deshielded. The nitrile carbon itself is expected to appear in the characteristic range of δ 115–125 ppm.

Table 3.1.1-B: Experimental ¹³C NMR Data for Analogue 6-Hydroxyquinoline chemicalbook.com Source: ChemicalBook

| Carbon | Chemical Shift (ppm) |

|---|---|

| C2 | 147.2 |

| C3 | 121.5 |

| C4 | 135.5 |

| C4a | 128.9 |

| C5 | 109.8 |

| C6 | 156.4 |

| C7 | 122.6 |

| C8 | 130.4 |

For comparison, the analogue 4-phenylquinoline-6-carbonitrile shows a nitrile carbon signal at δ 118.7 ppm and the C6 signal at δ 110.4 ppm, demonstrating the influence of the nitrile group on the carbon skeleton. rsc.org

Advanced Two-Dimensional (2D) and Multinuclear NMR Techniques (e.g., HMBC, COSY, HSQC)

To unambiguously assign all proton and carbon signals, 2D NMR experiments are indispensable. While specific 2D NMR data for this compound is unavailable, studies on substituted quinolines routinely employ these techniques for full characterization. chemicalbook.com

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between H2-H3, H3-H4, and H7-H8, confirming their positions relative to each other.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of carbon signals based on their attached, and often more easily assigned, protons.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by several key absorption bands. The most distinct would be the stretching vibration of the nitrile group (-C≡N), which typically appears as a sharp, medium-intensity band in the 2260–2220 cm⁻¹ region. Other important vibrations include:

O-H Stretch: A broad band in the 3500–3200 cm⁻¹ region, characteristic of the hydroxyl group.

C=N and C=C Stretches: A series of bands in the 1650–1450 cm⁻¹ region corresponding to the quinoline aromatic system.

C-O Stretch: A strong band around 1200 cm⁻¹.

C-H Bending: Out-of-plane C-H bending vibrations in the 900–675 cm⁻¹ region provide information about the substitution pattern on the aromatic rings.

In a study of related 5,8-quinolinedione (B78156) derivatives, C-N stretching vibrations were observed in the 1325–1314 cm⁻¹ range, and aromatic C-H stretches were seen from 3087–2852 cm⁻¹. mdpi.com

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR. The nitrile stretch is also a prominent feature in the Raman spectrum. The symmetric vibrations of the quinoline ring system, which may be weak in the IR spectrum, often produce strong signals in the Raman spectrum, providing further structural detail.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular formula of this compound is C₁₀H₆N₂O, giving it a molecular weight of approximately 170.17 g/mol .

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to confirm the elemental composition of the molecule. It can measure the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places). The expected exact mass for the [M+H]⁺ ion of this compound (C₁₀H₇N₂O⁺) would be calculated and compared to the experimental value to confirm the molecular formula. For the analogue 4-phenylquinoline-6-carbonitrile, HRMS analysis found an [M+H]⁺ ion at m/z 231.0931, which was consistent with its calculated value of 231.0922 for C₁₆H₁₁N₂. rsc.org

Coupled Techniques (e.g., GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) could be used to analyze the purity of a sample of this compound and record its mass spectrum. The fragmentation pattern observed in the mass spectrum would be characteristic of the quinoline structure. Typical fragmentation might involve the loss of small, stable molecules such as carbon monoxide (CO) from the hydroxyl group or hydrogen cyanide (HCN) from the nitrile and quinoline ring system, providing further evidence for the proposed structure. Studies on similar quinolinecarbaldehydes have utilized GC-MS for product characterization.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

The electronic absorption and emission properties of quinoline derivatives are of significant interest due to their potential in various applications, including as fluorescent probes and in electronic devices. The photophysical characteristics are highly sensitive to the substitution pattern on the quinoline ring and the surrounding solvent environment.

For instance, the fluorescence characteristics of 6-hydroxyquinoline have been studied in different environments. In a Nafion film, the protonated form of 6-hydroxyquinoline exhibits a single emission band. acs.org The decay of this fluorescence is complex, fitting to a bi- or tri-exponential function depending on the emission wavelength, which suggests the presence of closely lying charge transfer states or excited-state proton transfer (ESPT) processes. acs.org The photophysical parameters are also sensitive to the microstructure of the surrounding matrix. acs.org

Studies on styryl quinoline derivatives have shown that their maximum absorption wavelengths typically fall within the 325–376 nm range in various solvents, with emission wavelengths spanning from 367–477 nm. nih.gov The introduction of hydroxyl groups, such as in the case of this compound, is noted to influence these properties. nih.gov The emission wavelengths of these derivatives can vary significantly with the solvent, indicating a notable Stokes shift, particularly in aprotic solvents compared to protic ones. nih.gov

The table below summarizes the typical spectroscopic behavior of related quinoline derivatives, which can serve as a predictive framework for this compound.

| Compound Family | Solvent(s) | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Molar Extinction Coefficient (ε, L·mol⁻¹·cm⁻¹) |

| Styryl Quinoline Derivatives | CH₃OH, DMSO, THF, DMF | 325–376 nih.gov | 367–477 nih.gov | 1.738×10⁴ – 4.578×10⁴ nih.gov |

| 6-Hydroxyquinoline (protonated form) | Nafion Film | Not specified | Single emission band acs.org | Not specified |

It is important to note that the cyano group at the 5-position of this compound is expected to influence its electronic properties due to its electron-withdrawing nature, likely causing shifts in the absorption and emission spectra compared to the parent 6-hydroxyquinoline.

Solid-State Structural Determination via X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound has not been found in the surveyed literature, the Cambridge Structural Database (CSD) is the primary repository for such data and would be the authoritative source to consult for the most current information. derpharmachemica.comresearchgate.net

However, crystallographic data for closely related analogues offer valuable structural insights. For example, the crystal structure of N-(quinolin-6-yl)hydroxylamine reveals that the molecule crystallizes with four independent molecules in the asymmetric unit, which are linked by hydrogen bonds to form a tetramer-like unit. researchgate.net These units are further connected into layers, which are then linked to form a three-dimensional structure. researchgate.net

Another relevant analogue is 5-azidomethyl-8-hydroxyquinoline. Its crystal structure was determined to be monoclinic, with the space group P2₁/c. thermofisher.com The analysis revealed that the molecule is not planar, with the orientation of the azide (B81097) group being influenced by intra- and intermolecular interactions, including hydrogen bonding. thermofisher.com

These examples highlight the importance of hydrogen bonding and other intermolecular interactions in the crystal packing of quinoline derivatives. It is highly probable that the hydroxyl group of this compound would also play a significant role in its solid-state structure through hydrogen bonding.

| Analogue | Crystal System | Space Group | Key Structural Features |

| N-(quinolin-6-yl)hydroxylamine | Not specified | Not specified | Four independent molecules in the asymmetric unit, forming a tetramer-like structure via hydrogen bonds. researchgate.net |

| 5-azidomethyl-8-hydroxyquinoline | Monoclinic | P2₁/c | Non-planar molecule with significant hydrogen bonding influencing the crystal packing. thermofisher.com |

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique for confirming the empirical formula of a synthesized compound. It provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a sample, which is then compared with the theoretical values calculated from the proposed chemical formula.

For this compound (C₁₀H₆N₂O), the theoretical elemental composition can be calculated as follows:

Molecular Weight: 170.17 g/mol

Carbon (C): (12.011 * 10 / 170.17) * 100% = 70.59%

Hydrogen (H): (1.008 * 6 / 170.17) * 100% = 3.55%

Nitrogen (N): (14.007 * 2 / 170.17) * 100% = 16.46%

Oxygen (O): (15.999 * 1 / 170.17) * 100% = 9.40%

While specific experimental elemental analysis data for this compound was not found in the provided search results, numerous studies on the synthesis of new quinoline derivatives report the use of this technique for structural confirmation. For instance, in the synthesis of novel quinoline-3-carbaldehyde hydrazones, elemental analysis was used to confirm the composition of the final products. mdpi.com The found percentages of C, H, and N were reported to be in close agreement with the calculated values, typically within a ±0.4% margin of error.

The table below presents the theoretical elemental composition for this compound, which would be the benchmark for experimental verification.

| Element | Theoretical Percentage (%) |

| Carbon (C) | 70.59 |

| Hydrogen (H) | 3.55 |

| Nitrogen (N) | 16.46 |

| Oxygen (O) | 9.40 |

Thermal Characterization Techniques for Polymeric Forms (e.g., Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), Differential Thermogravimetric (DTG))

Thermal analysis techniques are essential for understanding the thermal stability and phase behavior of materials, particularly polymers. For polymeric forms of hydroxyquinolines, these methods provide information on decomposition temperatures, glass transitions, and melting points.

Direct thermal analysis data for polymeric forms of this compound is not available. However, studies on polymers derived from analogous 8-hydroxyquinoline (B1678124) derivatives offer significant insights.

A study on coordination polymers of bis(8-hydroxy-quinoline)-Schiff bases showed that their thermal stability, as determined by TGA, is dependent on the coordinated metal ion. nih.gov For example, the decomposition temperature of the Zn(II) polymer was found to be approximately 90°C higher than that of the analogous Cu(II) polymer. nih.gov The TGA was typically performed by heating the sample from room temperature to 1000°C at a controlled rate. nih.gov

Another relevant study investigated the thermal degradation of a polymer synthesized from 8-hydroxyquinoline-5-sulphonic acid and catechol. derpharmachemica.com TGA was used to determine the thermal stability and to calculate the activation energy of decomposition using methods like the Freeman-Carroll and Sharp-Wentworth methods. derpharmachemica.com The polymer was found to be thermally stable at elevated temperatures. derpharmachemica.com

DSC analysis of electrospun materials containing 8-hydroxyquinoline-5-sulfonic acid revealed endothermic peaks corresponding to water desorption and the melting point of the polymer matrix components. nih.gov

The table below summarizes typical thermal properties observed for polymeric materials containing hydroxyquinoline moieties.

| Polymer System | Technique | Observed Thermal Events |

| Coordination polymers of bis(8-hydroxy-quinoline)-Schiff bases | TGA | Metal-dependent decomposition temperatures. nih.gov |

| Polymer of 8-hydroxyquinoline-5-sulphonic acid and catechol | TGA | High thermal stability. derpharmachemica.com |

| Electrospun PVA/Chitosan with 8-hydroxyquinoline-5-sulfonic acid | DSC | Endothermic peaks for water desorption and polymer melting. nih.gov |

These findings suggest that polymeric forms of this compound would likely exhibit high thermal stability, with the specific degradation profile being influenced by any coordinated metal ions or the nature of the polymer backbone.

Reactivity and Mechanistic Investigations of 6 Hydroxyquinoline 5 Carbonitrile

Coordination Chemistry and Metal Ion Interactions

The arrangement of the hydroxyl and nitrogen atoms in the 6-hydroxyquinoline-5-carbonitrile structure influences its ability to act as a ligand for metal ions.

This compound possesses potential metal-binding sites at the heterocyclic quinoline (B57606) nitrogen and the oxygen of the hydroxyl group. The ability of a molecule to form a stable chelate with a metal ion depends on the spatial arrangement of at least two donor atoms that can bind to the metal simultaneously, forming a ring structure.

In the well-studied isomer, 8-hydroxyquinoline (B1678124) (8-HQ), the hydroxyl group at position 8 and the quinoline nitrogen at position 1 are perfectly positioned to form a stable five-membered ring upon coordination with a metal ion. nih.gov This bidentate chelation is the source of the potent and diverse bioactivities of 8-HQ and its derivatives. nih.govnih.gov

For this compound, the hydroxyl group is at the 6-position, which is generally considered too distant from the quinoline nitrogen at the 1-position to form a stable chelate ring in the same manner as 8-HQ. However, the presence of the carbonitrile group at the adjacent 5-position introduces an alternative potential chelation mode. It is conceivable that the nitrogen atom of the C5-carbonitrile group and the oxygen atom of the C6-hydroxyl group could act as a bidentate ligand, forming a different type of chelate ring with a metal ion. While derivatives of 8-hydroxyquinoline are known to be powerful chelators, compounds like 2-hydroxyquinoline, 4-hydroxyquinoline (B1666331), and 6-hydroxyquinoline (B46185) have shown no growth inhibition against certain bacteria, an activity often linked to chelation. nih.gov

The formation of stable complexes between a ligand and a metal cation is crucial for applications such as metal sequestration or catalysis. While specific studies on the complexation of this compound with cations like Cu²⁺, Zn²⁺, Fe³⁺, Al³⁺, and Sr²⁺ are not extensively documented, the behavior of related hydroxyquinoline compounds provides significant insights.

Derivatives of 8-hydroxyquinoline are known to form highly stable complexes with a variety of metal ions. mdpi.com For instance, studies on 5-acetyl-8-hydroxyquinoline and 5-formyl-8-hydroxyquinoline have demonstrated the formation of very stable complexes with Fe³⁺ and Cu²⁺, making them excellent chelators for use in complexometric titrations. researchgate.net The stability of these complexes is quantified by their formation constants (Kf).

| Ligand | Metal Ion | log(Kf) |

|---|---|---|

| 5-Formyl-8-hydroxyquinoline | Fe³⁺ | 32.0 |

| Cu²⁺ | 27.1 | |

| 5-Acetyl-8-hydroxyquinoline | Fe³⁺ | 31.0 |

| Cu²⁺ | 22.5 |

Table 1. Logarithm of the formation constants (log(Kf)) for complexes of related 8-hydroxyquinoline derivatives with Fe³⁺ and Cu²⁺. Data sourced from a study on their chelating properties. researchgate.net

The formation of a metal chelate can greatly stabilize the ligand. mdpi.com The stability of any potential complexes formed by this compound would be dependent on its specific chelation mode and the nature of the metal ion involved.

The interaction between hydroxyquinoline-based ligands and metal ions is highly dependent on pH. This is because the protonation state of both the hydroxyl group and the quinoline nitrogen can change with pH, affecting their ability to coordinate with a metal cation. researchgate.net

Chelation is significantly more pronounced at higher pH values. nih.gov This is attributed to the deprotonation of the phenolic hydroxyl group to form a phenolate (B1203915) oxygen (–O⁻), which is a much stronger donor atom for metal chelation. nih.gov Conversely, in acidic conditions, the quinoline nitrogen is typically protonated (NH⁺), which prevents it from participating in metal coordination. The acidity of the ligand, represented by its pKa values, is therefore a critical parameter. For example, the introduction of electron-withdrawing groups, such as a formyl group, can increase the acidity (lower the pKa) of the hydroxyl group compared to the parent compound. researchgate.net

| Compound | pKa1 | pKa2 | Assigned Groups |

|---|---|---|---|

| 5-Formyl-8-hydroxyquinoline | 2.9 | 9.5 | N/A |

| 5-Acetyl-8-hydroxyquinoline | 4.8 | 9.6 | N/A |

| 8-Hydroxyquinoline | 5.3 | 10.0 | N/A |

| 5-Nitro-8-hydroxyquinoline-proline hybrid | ~2-3 (est.) | ~8-9 (est.) | OH and NProH⁺ |

Table 2. Acidity constants (pKa) for various hydroxyquinoline derivatives. The pKa values for the 5-formyl and 5-acetyl derivatives are compared to the parent 8-hydroxyquinoline. researchgate.net The values for the 5-nitro hybrid are assigned to the hydroxyl and proline nitrogen groups. mdpi.com

Studies on mixed-ligand metal complexes have shown high stability within specific pH ranges, for example, pH 5-11 for Al(III) complexes and pH 6-10 for Ni(II) complexes, demonstrating that the formation of the metal chelate stabilizes the ligand over a broad pH range. mdpi.com

Electrochemical Behavior and Redox Processes

The electrochemical properties of this compound are primarily associated with the redox activity of its hydroxyl and carbonitrile functional groups.

The electrochemical oxidation of the parent molecule, 6-hydroxyquinoline (6HQ), has been studied in detail and provides a model for the behavior of its derivatives. The oxidation of 6HQ at a glassy carbon paste electrode is an irreversible, two-electron process that is controlled by the diffusion of the electroactive species. researchgate.netepa.gov The potential at which this oxidation occurs is pH-dependent, shifting to more negative values as the pH increases. researchgate.netepa.gov

The proposed mechanism for the oxidation of 6HQ involves the following steps:

A single-electron oxidation of the 6HQ molecule leads to the formation of free radical species. researchgate.netepa.gov

Depending on the pH, these radicals can combine to form C5–C5 coupled dimers. researchgate.netepa.gov The presence of the carbonitrile group at the 5-position in this compound would sterically and electronically influence, and likely prevent, this specific C5-C5 dimerization pathway.

These dimers can then be oxidized further to produce quinonoid-type compounds. researchgate.netepa.gov

The process does not necessarily stop at the dimer stage and can proceed to the formation of oligomers or polymers of 6HQ. researchgate.netepa.gov

It is expected that the hydroxyl group of this compound would undergo a similar pH-dependent, irreversible oxidation. However, the strongly electron-withdrawing nature of the adjacent carbonitrile group would likely make the hydroxyl group more difficult to oxidize, shifting its oxidation potential to more positive values compared to the unsubstituted 6HQ.

The carbonitrile (nitrile) group is susceptible to reduction through both chemical and electrochemical means.

A common and effective method for the chemical reduction of nitriles is the use of strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org This reaction typically proceeds via two consecutive nucleophilic additions of a hydride ion (H⁻) to the electrophilic carbon of the nitrile C≡N triple bond. libretexts.org An aqueous workup following the reaction protonates the intermediate to yield a primary amine (-CH₂NH₂). libretexts.org

The mechanism can be summarized as:

Nucleophilic attack of a hydride from LiAlH₄ on the nitrile carbon forms an imine anion, which is stabilized by the aluminum. libretexts.org

A second hydride attacks the imine carbon, forming a dianion intermediate. libretexts.org

Protonation during workup yields the final primary amine.

Organic Reaction Pathways

The reactivity of the this compound scaffold is characterized by its susceptibility to both nucleophilic and electrophilic substitution reactions, influenced by the electronic nature of the hydroxyl and cyano groups.

Nucleophilic Substitution Reactions

The quinoline ring system, particularly when activated by electron-withdrawing groups like a nitro group, is susceptible to nucleophilic aromatic substitution (SNA_r) reactions. nih.gov A notable example is the vicarious nucleophilic substitution of hydrogen (VNS), where a nucleophile replaces a hydrogen atom on the electron-deficient aromatic ring. nih.gov In nitroquinolines, the attack of a nucleophile generates a Meisenheimer adduct, which then loses a hydrogen atom to restore aromaticity. nih.gov

In related systems, such as 4-chloro-8-methylquinolin-2(1H)-one, the chloro group at the 4-position is readily displaced by various nucleophiles, leading to the formation of 4-substituted quinolinones. mdpi.com This highlights the potential for nucleophilic substitution at specific positions within the quinoline framework, which is often dictated by the nature and position of existing substituents.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds, proceeding through a two-step mechanism involving the attack of an electrophile by the aromatic ring to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com The rate-determining step is the initial attack, and any substituent that stabilizes the intermediate carbocation will accelerate the reaction. mnstate.edu

In this compound, the hydroxyl group at the 6-position is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. This is due to the resonance donation of a lone pair of electrons from the oxygen atom, which increases the electron density at the ortho and para positions (C5 and C7). nih.gov The cyano group at the 5-position, being an electron-withdrawing group, is a deactivating group and a meta-director.

Therefore, electrophilic attack is most likely to occur at the position para to the hydroxyl group, which is the C7 position. The directing effects of the hydroxyl group are generally stronger than the deactivating effects of the cyano group. Common electrophilic aromatic substitution reactions include nitration, sulfonation, halogenation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comkhanacademy.org

Proton Transfer Dynamics and Tautomeric Equilibria

The presence of both a hydroxyl group and a heterocyclic nitrogen atom in this compound makes it a candidate for interesting proton transfer dynamics and tautomeric equilibria, particularly in the excited state.

Excited-State Proton Transfer Processes

Hydroxyquinolines are known to exhibit excited-state proton transfer (ESPT), a process where the acidity of the hydroxyl group and the basicity of the imine group are significantly enhanced upon electronic excitation. acs.org This can lead to the formation of different species in the excited state, such as cationic, anionic, and tautomeric forms, each with distinct fluorescence emission spectra. acs.org For 6-hydroxyquinoline (6HQ), the neutral form emits around 380 nm, the cationic form at approximately 450 nm, the anionic form at about 490 nm, and the tautomer at roughly 585 nm. acs.org

The ESPT process can be influenced by the solvent environment. In some cases, an efficient ESPT process is not observed in certain solvents or at low temperatures. acs.org The mechanism of ESPT can involve intramolecular proton transfer or transfer mediated by solvent molecules. In semirigid polyquinolines, the reaction mechanisms have been found to depend on the rotational conformations at the moment of excitation, with the cis-enolic form undergoing intramolecular proton transfer to form a tautomeric zwitterion. nih.gov

Keto-Enol and Imine-Enamine Tautomerism in Related Structures

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, readily interconvert, most commonly through the migration of a proton. fiveable.me In heterocyclic systems like quinolines, keto-enol and imine-enamine tautomerism are important phenomena.

Keto-enol tautomerism involves the interconversion between a keto form (containing a C=O group) and an enol form (an alcohol adjacent to a C=C bond). fiveable.me The equilibrium between these forms is influenced by factors such as the strength of intramolecular hydrogen bonds. For instance, a hydrogen bond acceptor at the 3-position of a 4-hydroxyquinoline can favor the enol form. rsc.org

Imine-enamine tautomerism is analogous to keto-enol tautomerism, involving the interconversion between an imine (C=N) and an enamine (C=C-N) structure. fiveable.me The isomerization of phenacylquinolines to their enaminone tautomers occurs through stepwise acid- or base-catalyzed pathways. psu.edu The relative stabilities of the tautomers can be determined, and in the case of phenacylpyridines, the order is generally ketoimine > enamine > enol. rsc.org

For this compound, while the predominant form is the enol (hydroxy) tautomer due to the aromaticity of the quinoline ring, the potential for keto-enol and imine-enamine tautomerism under specific conditions or in the excited state remains an area of interest for mechanistic studies.

Computational and Theoretical Investigations of 6 Hydroxyquinoline 5 Carbonitrile

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a primary method for investigating the electronic properties of molecular systems due to its favorable balance of accuracy and computational cost. It is particularly well-suited for studying medium-sized organic molecules such as quinoline (B57606) derivatives.

The first step in a computational study is typically geometry optimization, where the molecule's lowest energy structure is determined. For 6-hydroxyquinoline-5-carbonitrile, this would be achieved using a functional like B3LYP with a standard basis set such as 6-311++G(d,p). researchgate.net This process yields the most stable three-dimensional arrangement of the atoms.

Once the geometry is optimized, the electronic structure can be analyzed. Key to this analysis are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability. rsc.org A smaller energy gap suggests that the molecule is more easily "activated" and can participate more readily in chemical reactions. rsc.org

For this compound, the electron-donating hydroxyl (-OH) group and the electron-withdrawing cyano (-CN) group significantly influence the electronic distribution. The HOMO is expected to have significant charge density on the quinoline ring and the oxygen atom of the hydroxyl group. Conversely, the LUMO's charge density would likely be concentrated around the electron-withdrawing cyano group and the quinoline ring system. rsc.org The presence of the cyano group is known to effectively lower the LUMO energy, which can lead to a reduced HOMO-LUMO gap, thereby enhancing the molecule's chemical reactivity compared to unsubstituted quinoline. rsc.org

Table 1: Illustrative Frontier Molecular Orbital Parameters for a Quinoline Derivative Calculated via DFT

| Parameter | Energy (eV) | Description |

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital; related to ionization potential. |

| LUMO Energy | -2.7 | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 3.8 | Energy difference between HOMO and LUMO; indicates chemical reactivity. rsc.org |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the three-dimensional charge distribution of a molecule. researchgate.net The MEP map illustrates the electrostatic potential on the molecule's surface, providing a guide to its reactive behavior by identifying electron-rich and electron-poor regions. chemrxiv.org

The MEP is typically color-coded, where red indicates regions of most negative electrostatic potential (electron-rich), and blue indicates regions of most positive electrostatic potential (electron-poor). The potential decreases in the order of blue > green > yellow > orange > red. researchgate.net

Negative Regions (Red/Yellow): These areas are susceptible to electrophilic attack. For this compound, negative potential is expected around the electronegative nitrogen atom of the quinoline ring, the nitrogen of the cyano group, and the oxygen of the hydroxyl group due to their lone pairs of electrons. researchgate.net

Positive Regions (Blue): These areas are prone to nucleophilic attack. Positive potential is anticipated around the hydrogen atom of the hydroxyl group and the hydrogen atoms attached to the quinoline ring. researchgate.net

The MEP map provides a comprehensive picture of the molecule's size, shape, and how it will interact with other charged or polar species, which is fundamental to understanding its intermolecular interactions. scispace.com

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for simulating the electronic absorption spectra (UV-Vis) of molecules. nih.gov By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the maximum absorption wavelengths (λmax) and the nature of these transitions. mdpi.com

For this compound, TD-DFT calculations, often using a functional like B3LYP with a basis set such as 6-311+G(d,p) and an implicit solvent model, can generate a theoretical UV-Vis spectrum. mdpi.com The primary electronic transitions observed in such aromatic systems are typically π → π* transitions. The calculations can be compared with experimental data to validate the computational method and provide a detailed understanding of the molecule's photophysical properties. nih.gov The successful prediction of UV-Vis spectra by TD-DFT demonstrates its utility in designing novel compounds with specific optical properties. nih.govresearchgate.net

Table 2: Example of a Simulated UV-Vis Absorption Peak for this compound

| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

| 345 | 0.45 | HOMO -> LUMO | π → π* |

Quantum Chemical Calculations for Thermodynamic Properties

Quantum chemical methods are also employed to determine the fundamental thermodynamic properties of molecules, providing insights into their stability and energy content.

The gas-phase standard enthalpy of formation (ΔfH°) is a key thermodynamic quantity that defines the energy released or absorbed when a compound is formed from its constituent elements in their standard states. It is a measure of the molecule's intrinsic thermodynamic stability. High-level quantum chemical methods, such as Gaussian-n (Gn) theories or composite approaches, are often used to calculate this property with high accuracy. These calculations involve computing the total atomization energy of the molecule and combining it with the known experimental enthalpies of formation of the constituent atoms to derive the final ΔfH°.

Table 3: Hypothetical Thermodynamic Data for this compound

| Property | Calculated Value | Unit |

| Gas-Phase Enthalpy of Formation (ΔfH°) | +150 | kJ/mol |

Ionization energy (IE) and electron affinity (EA) are fundamental descriptors of a molecule's redox behavior. physchemres.org

Ionization Energy (IE): The minimum energy required to remove an electron from a gaseous molecule. It is a measure of the molecule's resistance to oxidation. Computationally, it can be estimated as the energy difference between the optimized neutral molecule and its corresponding cation.

Electron Affinity (EA): The energy released when an electron is added to a gaseous molecule. It indicates the molecule's ability to act as an oxidizing agent. It is calculated as the energy difference between the neutral molecule and its corresponding anion.

These properties are directly related to the energies of the frontier molecular orbitals. A high IE and low EA suggest high stability and low reactivity, while a low IE and high EA indicate a higher propensity to participate in electron transfer reactions. physchemres.org

Table 4: Calculated Redox Properties for this compound

| Property | Calculated Value (eV) | Description |

| Adiabatic Ionization Energy | 8.2 | Energy to remove an electron. |

| Adiabatic Electron Affinity | 1.5 | Energy released upon electron capture. |

Conformational Analysis and Stability Studies

Theoretical calculations, particularly using Density Functional Theory (DFT), are powerful tools for these investigations. Studies on analogous compounds, such as 8-hydroxyquinoline (B1678124) (8-HQ) and its derivatives, provide a framework for understanding the stability of this compound. rsc.orgresearchgate.net DFT calculations with functionals like B3LYP and a suitable basis set (e.g., 6-31G*) can be used to optimize the molecular geometry and determine the most stable conformers. researchgate.net

The stability can also be assessed by examining the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A larger HOMO-LUMO gap generally implies higher chemical stability. For 8-HQ, the calculated energy gap is approximately 4.52 eV, suggesting significant stability. researchgate.net Similar calculations for this compound would be expected to yield a comparable value, confirming the inherent stability of the hydroxyquinoline scaffold.

Table 1: Representative Theoretical Geometrical Parameters for Hydroxyquinoline Derivatives (Note: Data is based on reported values for similar quinoline derivatives to illustrate typical computational outputs.) sci-hub.se

| Parameter | Bond | Calculated Length (Å) | Reported Range for Similar Compounds (Å) |

| Bond Length | C-O | 1.338 | 1.344 - 1.368 |

| Bond Length | C-C (aromatic) | 1.390 - 1.420 | 1.387 - 1.425 |

| Bond Length | C-N (in ring) | 1.313 - 1.356 | 1.312 - 1.387 |

| Bond Length | C-Cl | N/A | 1.721 - 1.761 |

| Bond Angle | C-O-H | ~109° | Not specified |

| Bond Angle | O-S-O | N/A | 112.2° - 122.2° |

Molecular Modeling and Simulation Approaches

Molecular modeling encompasses a suite of computational techniques used to simulate and predict how molecules behave and interact. These methods are invaluable for exploring the properties of compounds like this compound at an atomic level.

Molecular Dynamics Simulations for Understanding Reactive Properties

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into reactive properties that static models cannot capture. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories, conformational changes, and interactions of a molecule. psu.edu

To understand the reactive properties of this compound, MD simulations using a reactive force field (ReaxFF) could be employed. psu.eduresearchgate.net This method allows for the modeling of chemical bond formation and cleavage during a simulation, making it suitable for studying pyrolysis, oxidation, or reactions with other molecules. psu.edu For example, a simulation could place this compound in a solvent or in the active site of an enzyme to observe its dynamic interactions, stability, and potential reaction pathways. The simulation tracks how the molecule's structure fluctuates and how it orients itself with respect to potential reactants. researchgate.net

Analysis of MD trajectories reveals key information such as:

Root Mean Square Deviation (RMSD): Indicates the stability of the molecule's conformation over time.

Root Mean Square Fluctuation (RMSF): Shows the flexibility of different parts of the molecule.

Radial Distribution Functions: Describes the probability of finding another atom at a certain distance, which is key for understanding interactions.

These simulations can help elucidate how the molecule might bind to a biological target or participate in a chemical transformation, providing a foundational understanding of its reactive potential. researchgate.net

In Silico Predictions for Chemical Reactivity and Interactions

In silico methods are essential for predicting the chemical reactivity and potential biological interactions of a molecule like this compound. These predictions are often based on its electronic structure, which can be calculated using quantum chemical methods like DFT. nih.govresearchgate.net

Key molecular descriptors calculated from the electronic structure help quantify reactivity:

HOMO and LUMO Energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. A low HOMO-LUMO energy gap suggests higher chemical reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. For this compound, the oxygen and nitrile nitrogen atoms would be expected to be electron-rich sites, while the hydroxyl hydrogen would be an electron-poor site, indicating likely points of interaction. sci-hub.se

Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and global softness (σ) can be calculated from HOMO and LUMO energies to provide a quantitative measure of reactivity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies on similar quinoline derivatives have shown strong correlations between these calculated descriptors and experimentally observed activities, such as corrosion inhibition. researchgate.net For example, higher HOMO energy and a lower energy gap often correlate with increased inhibition efficiency, as the molecule can more readily donate electrons to a metal surface. researchgate.netresearchgate.net

Molecular docking is another powerful in silico technique used to predict how a molecule might bind to a receptor, such as a protein's active site. nih.govmdpi.com By simulating the binding pose and calculating a binding affinity score, docking can identify potential biological targets for this compound and elucidate the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. nih.gov

Table 2: Representative Calculated Molecular Descriptors for Quinoline Derivatives (Note: This table presents typical quantum chemical descriptors calculated for quinoline derivatives in QSAR studies to illustrate the concept.) researchgate.net

| Descriptor | Symbol | Definition | Representative Value Range |

| Energy of HOMO | EHOMO | Highest Occupied Molecular Orbital Energy | -6.20 to -6.50 eV |

| Energy of LUMO | ELUMO | Lowest Unoccupied Molecular Orbital Energy | -1.10 to -1.50 eV |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.70 to 5.20 eV |

| Dipole Moment | µ | Measure of molecular polarity | 2.0 to 5.0 Debye |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.35 to 2.60 eV |

| Electronegativity | χ | -(ELUMO + EHOMO) / 2 | 3.80 to 3.95 eV |

Advanced Applications of 6 Hydroxyquinoline 5 Carbonitrile in Chemical Sciences

Development of Advanced Materials

The functional groups of 6-Hydroxyquinoline-5-carbonitrile provide opportunities for its use as a building block in the synthesis of novel materials with tailored optical and electronic properties. Its derivatives are particularly noted for their applications in sensors and optoelectronics.

Fluorescent Chemosensors for Specific Metal Ion Detection

The hydroxyquinoline moiety is a well-established fluorophore and a powerful chelating agent for a wide range of metal ions. nih.gov The coordination of a metal ion with the nitrogen atom of the pyridine (B92270) ring and the oxygen of the hydroxyl group can significantly alter the photophysical properties of the molecule, leading to a detectable change in fluorescence. This "turn-on" or "turn-off" response forms the basis of its use as a chemosensor.

Derivatives of hydroxyquinoline have been extensively developed as fluorescent chemosensors for various metal ions due to their high sensitivity and selectivity. nih.gov For instance, 8-hydroxyquinoline (B1678124) (8-HQ) derivatives have been engineered to detect ions such as Hg²⁺, Cu²⁺, Zn²⁺, and Al³⁺. nih.govcore.ac.uk The binding of a metal ion restricts intramolecular rotations and can inhibit processes like excited-state intramolecular proton transfer (ESIPT), leading to a significant enhancement in fluorescence intensity. nih.gov While research on the 6-hydroxy-5-carbonitrile isomer is specific, the principles established with other isomers are directly applicable. The introduction of the electron-withdrawing nitrile group can further modulate the electronic structure, potentially enhancing selectivity and sensitivity for particular metal ions. Research on related structures shows prominent fluorescence enhancement in the presence of transition metal ions, which is attributed to the suppression of radiationless transitions. core.ac.uk

Table 1: Examples of Metal Ion Detection using Hydroxyquinoline-Based Fluorescent Chemosensors This table is based on findings for the general class of hydroxyquinoline derivatives, illustrating the principles applicable to this compound.

| Chemosensor Derivative | Target Ion(s) | Observed Response | Reference |

| 8-Hydroxyquinoline Benzoates | Hg²⁺, Cu²⁺ | Prominent fluorescence enhancement | core.ac.uk |

| Schiff-base of 8-hydroxyquinoline | Zn²⁺ | Orange fluorescence "turn-on" | nih.gov |

| N,N'-Bis-(8-hydroxy-5-nitroquinolin-7-ylmethyl)diaza-18-crown-6 | Hg²⁺ | Strong fluorescent response in aqueous media | dtic.mil |

| General 8-Hydroxyquinoline Analogues | Fe³⁺, Al³⁺, Ag⁺, Pd²⁺, Cd²⁺, etc. | Complex formation leading to fluorescence changes | nih.gov |

Components in Organic Optoelectronic Devices (e.g., Organic Light-Emitting Diodes (OLEDs))

The inherent semiconductor properties of quinoline-based molecules make them excellent candidates for use in organic optoelectronic devices. Metal complexes of hydroxyquinoline, particularly with aluminum (Alq₃) and zinc (Znq₂), are benchmark materials in Organic Light-Emitting Diodes (OLEDs), often serving as the emissive and/or electron-transport layer. mdpi.commdpi.com

Oligomers of 6-hydroxyquinoline (B46185) (OHQ) have been synthesized and shown to possess semiconductor properties. researchgate.net These oligomers are soluble in common polar organic solvents and can be used as a hole-blocking/electron-transporting layer in polymeric LEDs. researchgate.net The optical band gap for oligo(6-hydroxyquinoline) was determined to be 2.78 eV, placing it firmly in the semiconductor region. researchgate.net Furthermore, bis(8-hydroxyquinoline) zinc (Znq₂) and its derivatives are recognized for their high electroluminescence quantum yield and good thermal stability, making them suitable for creating low-operating-voltage OLEDs. mdpi.com The introduction of a styryl group to Znq₂ derivatives, for example, has been used to produce OLEDs with strong yellow electroluminescent emissions. mdpi.com The specific electronic structure of this compound suggests its potential as a monomer for such polymers or as a ligand in novel metal complexes for OLED applications.

Table 2: Optoelectronic Properties and Applications of Hydroxyquinoline Derivatives

| Compound/Material | Property / Application | Key Finding | Reference |

| Oligo(6-hydroxyquinoline) (OHQ) | Semiconductor | Optical band gap (Eg) of 2.78 eV. | researchgate.net |

| Polyquinolines | Hole-blocking/Electron-transporting Layer | Used in polymeric LEDs. | researchgate.net |

| Bis(8-hydroxyquinoline) zinc (Znq₂) | OLED Component | High electroluminescence quantum yield and good thermal stability. | mdpi.com |

| Zinc 8-hydroxyquinoline (ZnQ₂) | Photoactive Layer | Forms a bulk heterojunction with TCNQ for use in photo devices. | mdpi.com |

Analytical Chemistry Methodologies

The unique chemical properties of this compound also lend themselves to various applications in analytical chemistry, from direct detection reagents to subjects of sophisticated analytical techniques.

Reagents for Metal Ion Detection and Quantification

Building on their function as fluorescent chemosensors, hydroxyquinoline derivatives serve as highly effective reagents for the quantitative analysis of metal ions. The strong chelation and corresponding fluorescence response allow for the development of sensitive and selective analytical methods. 8-hydroxyquinoline benzoates, for example, have been developed as "turn-on" fluorescent chemosensors that are highly sensitive and selective for mercury(II) ions. core.ac.uk In one study, the presence of just 10 µM of Hg²⁺ resulted in a 1204-fold enhancement of the fluorescence of a specific 8-hydroxyquinoline benzoate (B1203000) derivative in acetonitrile. core.ac.uk This high degree of sensitivity and selectivity underscores the potential for creating quantitative assays for trace metal analysis in environmental and biological samples. The specific substituent pattern of this compound could be optimized to target specific ions with high association constants, enabling precise quantification.

Chromatographic and Spectrophotometric Analytical Techniques for Detection and Measurement

The analysis and detection of this compound itself, or its metal complexes, can be achieved using a variety of standard analytical techniques. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for separating and identifying such compounds in complex mixtures.

For the parent compound, 6-Hydroxyquinoline, LC-MS/MS methods have been detailed. nih.gov Analysis can be performed using a C18 or a phenyl-hexyl column with detection via an Orbitrap mass spectrometer in positive electrospray ionization (ESI) mode. nih.gov Such methods allow for the definitive identification and quantification of the compound based on its retention time and specific mass-to-charge ratio (m/z) of its precursor and product ions. nih.gov Additionally, spectroscopic techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy provide characteristic spectral fingerprints of the molecule, which can be used for identification and structural confirmation. nih.gov

Table 3: Example of LC-MS Parameters for 6-Hydroxyquinoline Analysis This table is based on data for the parent compound, 6-Hydroxyquinoline, as a model for the analytical techniques applicable to its derivatives.

| Parameter | Value/Description | Reference |

| Instrument | Q Exactive Plus Orbitrap Thermo Scientific | nih.gov |

| Instrument Type | LC-ESI-QFT | nih.gov |

| Column | Accucore PhenylHexyl, 2.6µm, 3x150mm | nih.gov |

| Ionization Mode | Positive ESI | nih.gov |

| Precursor m/z | 146.06 ([M+H]⁺) | nih.gov |

| Retention Time | 5.836 min | nih.gov |

Optimization of Sample Preparation and Purification Protocols in Analytical Procedures

Effective sample preparation and purification are critical for accurate analytical results. The synthesis of quinoline (B57606) derivatives often involves multi-step processes that require careful purification. For instance, the creation of amide derivatives of quinoline, a structure related to the nitrile group, often employs coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or CDI (1,1'-Carbonyldiimidazole) to facilitate the reaction. mdpi.com Following such reactions, purification is typically achieved through column chromatography on silica (B1680970) gel or preparative HPLC to isolate the desired product from unreacted starting materials and byproducts. The solubility of oligo(6-hydroxyquinoline) in common polar organic solvents like dimethyl sulfoxide (B87167) (DMSO) suggests that solvent extraction could be a viable method for sample preparation from certain matrices. researchgate.net The optimization of these protocols, including the choice of solvents for extraction and chromatography, is essential to ensure high purity and recovery of the analyte before instrumental analysis.

Supramolecular Chemistry and Crystal Engineering

Formation of Proton-Transfer Salts and Co-crystals

The presence of both an acidic phenolic hydroxyl group and a basic pyridinic nitrogen atom in this compound allows for the formation of both co-crystals and proton-transfer salts. A co-crystal is a multi-component crystal in which the components are held together by non-covalent interactions, primarily hydrogen bonds, without the transfer of a proton. biosynth.comacs.org Conversely, a proton-transfer salt is formed when a proton is transferred from an acidic component to a basic component, resulting in an ionic pair. nih.gov

The formation of either a co-crystal or a proton-transfer salt with a given co-former depends on the difference in the pKa values between the acidic and basic moieties involved. While specific experimental data on the co-crystals and proton-transfer salts of this compound are not extensively detailed in the available literature, the principles of crystal engineering allow for predictions of its behavior.

For instance, when co-crystallized with a carboxylic acid, the quinoline nitrogen can act as a hydrogen bond acceptor. If the carboxylic acid is a sufficiently strong acid, proton transfer to the quinoline nitrogen may occur, leading to the formation of a quinolinium carboxylate salt. nih.gov Studies on related quinoline derivatives have demonstrated the formation of such proton-transfer compounds. nih.govresearchgate.net

The cyano group, being a weaker base than the pyridine nitrogen, is less likely to be protonated but can act as a hydrogen bond acceptor. In co-crystals with molecules possessing strong hydrogen bond donors, the cyano group can participate in the supramolecular synthon formation. Research on 3-cyano-6-hydroxy-4-methyl-2-pyridone has shown that the cyano group can participate in hydrogen bonds with co-formers, influencing the crystal packing to form chains. nih.gov

Table 1: Potential Supramolecular Synthons in Co-crystals of this compound

| Synthon Type | Interacting Groups | Potential Co-former |

| O-H···N | Quinoline Nitrogen and Hydroxyl Group | Self-assembly or with other H-bond donors/acceptors |

| O-H···O | Hydroxyl Group and Carbonyl Group | Carboxylic acids, Amides |

| N-H···N | Protonated Quinoline and Neutral Nitrogen | Acid-base co-crystals |

| C-H···N | Aromatic C-H and Cyano/Quinoline Nitrogen | Aromatic co-formers |

| O-H···N(cyano) | Hydroxyl Group and Cyano Group | Self-assembly or with other H-bond donors |

Design of Extended Network Structures via Non-Covalent Interactions

The ability of this compound to participate in a variety of non-covalent interactions is key to the design of extended network structures, which can range from one-dimensional (1D) chains to three-dimensional (3D) frameworks. The primary interactions driving the formation of these networks are hydrogen bonding and π-π stacking.

Hydrogen Bonding:

The hydroxyl group and the quinoline nitrogen are potent sites for hydrogen bonding. In the solid state, it is conceivable that molecules of this compound self-assemble through O-H···N hydrogen bonds, forming dimers or catemeric chains. The formation of centrosymmetric dimers via O-H···N hydrogen bonds is a common feature in the crystal structures of 8-hydroxyquinoline polymorphs. researchgate.net The cyano group can also act as a hydrogen bond acceptor, further extending the network through weaker C-H···N or O-H···N interactions. Theoretical studies on related systems, such as 5-hydroxyquinoline, have explored the dynamics of these intermolecular hydrogen bonds. mdpi.com The interplay of these different hydrogen bonds can lead to the formation of complex, multidimensional networks. For example, studies on quinoline-triazoles have shown a correlation between the lattice hydrogen-bonding interactions and the crystal's growth direction. researchgate.net

π-π Stacking:

The planar aromatic quinoline ring system of this compound makes it highly susceptible to π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich and electron-poor regions of adjacent aromatic rings, play a crucial role in stabilizing the crystal lattice. In many quinoline derivatives, pairs of quinoline rings lie parallel and overlapping, with a mean separation characteristic of π-π interactions. mdpi.com The presence of both an electron-donating hydroxyl group and an electron-withdrawing cyano group can modulate the electron density of the aromatic system, potentially leading to specific and directional π-π stacking arrangements. The combination of hydrogen bonding and π-π stacking can result in robust and intricate supramolecular architectures. For instance, in co-crystals of paracetamol with quinoline, the layers formed by each component are cross-linked by both hydrogen bonds and π-π interactions between the phenyl and quinoline rings.

Table 2: Key Non-Covalent Interactions in the Crystal Engineering of this compound

| Interaction Type | Description | Potential Impact on Crystal Structure |

| Hydrogen Bonding | Directional interaction between a hydrogen atom and an electronegative atom (O, N). | Formation of dimers, chains, sheets, and 3D networks. Dictates the primary structure of the supramolecular assembly. |

| π-π Stacking | Non-covalent interaction between aromatic rings. | Stabilization of the crystal lattice, often leading to columnar or layered structures. |

| C-H···π Interactions | Weak hydrogen bond between a C-H bond and a π-system. | Contributes to the overall stability and packing efficiency of the crystal structure. |

| Halogen Bonding | Non-covalent interaction involving a halogen atom as an electrophilic species. | Can be utilized with halogenated co-formers to direct crystal packing. |

Comparative Research on Isomeric and Analogous Hydroxyquinoline Derivatives

Comparative Analysis with Positional Isomers

The precise positioning of functional groups on the quinoline (B57606) ring significantly influences a molecule's properties. This is evident when comparing 6-Hydroxyquinoline-5-carbonitrile with its positional isomers.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| This compound | N/A | C10H6N2O | 170.17 | -OH at C6, -CN at C5 |

| 8-Hydroxyquinoline-5-carbonitrile | N/A | C10H6N2O | 170.17 | Strong metal chelator |

| 8-Hydroxyquinoline-6-carbonitrile | N/A | C10H6N2O | 170.17 | Strong metal chelator |

| 6-Hydroxyquinoline (B46185) | 580-16-5 | C9H7NO | 145.16 | Parent compound for C6-OH derivatives nih.gov |

| 7-Hydroxyquinoline | 580-20-1 | C9H7NO | 145.16 | Isomeric hydroxyquinoline lookchem.comchemicalbook.comnih.gov |

| 8-Hydroxyquinoline (B1678124) | 148-24-3 | C9H7NO | 145.16 | Potent metal chelator, widely studied wikipedia.org |

Structure-Reactivity and Structure-Property Relationships within the Hydroxyquinoline Class

The structure of hydroxyquinoline derivatives is intrinsically linked to their reactivity and properties. The position of the hydroxyl group is a critical determinant of their function.

Chelation and its Consequences: 8-Hydroxyquinoline and its derivatives are archetypal bidentate chelating agents, forming stable complexes with a wide array of metal ions. rroij.comscispace.com This ability is central to their biological activities, including antifungal and antibacterial properties, as the metal complexes can exhibit enhanced biological effects. scispace.com The formation of these rigid chelate rings also often leads to a significant increase in fluorescence, a property exploited in the design of fluorescent sensors for metal ions. rroij.comscispace.com In contrast, hydroxyquinolines where the hydroxyl group is not at the 8-position, such as 6-hydroxyquinoline and 7-hydroxyquinoline, are generally weaker chelating agents for the same reason mentioned earlier: the greater distance between the hydroxyl and nitrogen atoms.

Electronic Effects of Substituents: The introduction of additional functional groups, such as the cyano group in this compound, further modulates the electronic landscape of the molecule. An electron-withdrawing group like the nitrile can enhance the acidity of the phenolic proton and influence the molecule's interaction with biological targets. Conversely, electron-donating groups can have the opposite effect. These electronic modifications are crucial in fine-tuning the properties of hydroxyquinoline derivatives for specific applications, such as tuning the emission color of OLEDs or modulating the efficacy of a drug candidate. scispace.com

Insights from other Quinoline Carbonitriles and Hydroxyquinoline Derivatives

A broader look at other quinoline carbonitriles and hydroxyquinoline derivatives provides valuable context for understanding this compound.

Quinoline Carbonitriles: The cyano group is a versatile functional group in organic synthesis and can be a key pharmacophore in drug design. Quinoline-3-carbonitrile derivatives, for instance, have been investigated for their potential as broad-spectrum antibacterial agents. researchgate.netnih.gov The nitrile group in these compounds is often crucial for their biological activity. Studies on quinoline-2-carbonitrile (B74147) have provided insights into the structural and packing arrangements of such molecules in the solid state. nih.gov These studies help in understanding the intermolecular interactions that can influence the physical properties of this compound.

Other Hydroxyquinoline Derivatives: The vast body of research on hydroxyquinoline derivatives offers a wealth of information. For example, 5-chloro-7-iodo-8-hydroxyquinoline (clioquinol) has been studied for its potential therapeutic effects in neurodegenerative diseases, highlighting the importance of substituent patterns in directing biological activity. rroij.com The fungicidal properties of various halogenated 8-hydroxyquinolines have also been extensively investigated, revealing that the nature and position of the halogen atoms significantly affect their potency. scispace.com Furthermore, the synthesis of various pyrano[3,2-c]quinoline-3-carbonitriles demonstrates the chemical reactivity of the quinoline-carbonitrile scaffold and its potential for generating diverse heterocyclic systems. tandfonline.com

By examining these related compounds, we can infer that the combination of a hydroxyl and a cyano group on the quinoline framework, as seen in this compound, likely results in a molecule with a unique profile of reactivity, metal-binding affinity, and biological potential that is distinct from its individual components and other isomers.

Emerging Research Directions and Future Perspectives for 6 Hydroxyquinoline 5 Carbonitrile

Development of Novel and Sustainable Synthetic Routes

The synthesis of quinoline (B57606) derivatives has been an area of intense research, driven by their wide-ranging applications in medicinal chemistry and materials science. rsc.org Traditional methods for synthesizing the quinoline scaffold, such as the Skraup and Friedländer reactions, often require harsh conditions. researchgate.net Consequently, the development of novel, more sustainable synthetic routes for compounds like 6-hydroxyquinoline-5-carbonitrile is a key focus.

Current research emphasizes the use of multicomponent reactions (MCRs), which offer the advantage of constructing complex molecules like quinoline derivatives in a single, efficient step. rsc.org These methods are known for their high atom economy and ability to introduce diverse functional groups. rsc.org For instance, a new approach to the Friedländer synthesis utilizes a gold(III)-catalyzed sequential condensation/annulation reaction, allowing for the preparation of polysubstituted quinolines under milder conditions. researchgate.net Another innovative and environmentally friendly approach involves the use of ultrasound-assisted multicomponent reactions in water, which has been shown to produce higher yields compared to conventional heating methods. nih.gov The development of catalysts, such as palladium nanoparticles, for one-pot synthesis of substituted quinolines also represents a significant advancement in creating efficient and simple synthetic pathways. researchgate.net

Future efforts in this area will likely concentrate on further refining these methods to be even more environmentally benign. This includes the exploration of new catalysts, the use of greener solvents, and the development of one-pot procedures that minimize waste and energy consumption. The goal is to create synthetic pathways to this compound and related compounds that are not only efficient and versatile but also align with the principles of green chemistry.

Exploration of Advanced Characterization and Analytical Techniques for Complex Systems

The comprehensive characterization of this compound and its derivatives is crucial for understanding their structure-property relationships. A variety of advanced analytical techniques are employed to elucidate the molecular structure and properties of these compounds.

Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the identification and quantification of quinoline derivatives. For example, the analysis of 6-hydroxyquinoline (B46185) using an LC-ESI-QFT instrument (Q Exactive Plus Orbitrap Thermo Scientific) provides detailed information about its mass and fragmentation patterns. nih.gov Spectroscopic techniques such as FT-Raman spectroscopy are also utilized to gain insights into the vibrational modes of the molecule. nih.gov

In the context of complex biological or material systems, these techniques are indispensable. For instance, in drug discovery, LC-MS can be used to study the metabolism of a quinoline-based drug candidate. In materials science, techniques like X-ray diffraction (XRD) are essential for determining the solid-state structure of quinoline-containing materials, which is critical for applications in electronics.

Future research will likely involve the application of more sophisticated and sensitive analytical methods. This could include advanced mass spectrometry techniques for trace-level detection and structural elucidation, as well as in-situ spectroscopic methods to monitor the behavior of this compound within complex environments, such as living cells or electronic devices.

In-depth Mechanistic Understanding through Integrated Experimental and Computational Approaches

A deep understanding of the reaction mechanisms and the physicochemical properties of this compound is fundamental for its rational design and application. The integration of experimental studies with computational modeling provides a powerful synergistic approach to achieve this.

Experimental studies, such as kinetic experiments, can provide valuable data on reaction rates and the influence of various parameters on a synthetic route. researchgate.net For example, understanding the reactivity of different positions on the quinoline ring is crucial for selective functionalization. It has been noted that halides at the 5-position of quinoline are significantly more reactive than those at the 7- and 8-positions. researchgate.net

Computational methods, particularly density functional theory (DFT) and time-dependent DFT (TDDFT), have become invaluable for investigating the electronic structure, and optical properties of quinoline derivatives. nih.gov These calculations can predict key parameters like polarizability and hyperpolarizability, which are crucial for applications in nonlinear optics. nih.gov Molecular docking studies are another computational tool used to predict the binding interactions of quinoline derivatives with biological targets, such as enzymes or receptors, which is vital in drug development. mdpi.com

The future of this field lies in the increasingly sophisticated integration of experimental and computational chemistry. This will enable researchers to not only predict the properties of new this compound derivatives but also to understand the intricate details of their mechanisms of action, paving the way for the design of next-generation materials and therapeutics with enhanced performance.

Emerging Applications in Interdisciplinary Scientific Domains

The versatile scaffold of quinoline has led to its application in a multitude of scientific fields, and this compound is poised to contribute to these emerging areas. rsc.org The unique electronic and photophysical properties of quinoline derivatives make them highly attractive for applications in optoelectronics and materials science. nih.govresearchgate.net

Quinoline-based compounds are being investigated for their use in organic light-emitting diodes (OLEDs) and solar cells due to their thermal and chemical stability, electron-transporting capabilities, and the ease with which their structures can be modified. nih.gov The development of quinoline derivatives with π-extended conjugated systems, often synthesized via Sonogashira and Suzuki-Miyaura cross-coupling reactions, is a key strategy for creating materials with tailored photo- and electroluminescent properties. researchgate.net Furthermore, the nonlinear optical (NLO) properties of some quinoline derivatives make them promising candidates for applications in optical switches and data storage. nih.gov

In the realm of medicinal chemistry, the quinoline core is a well-established pharmacophore present in numerous drugs with a wide range of biological activities, including anticancer, antimalarial, and antimicrobial properties. researchgate.netresearchgate.netrsc.orgtandfonline.com The ability to functionalize the quinoline ring at various positions allows for the fine-tuning of its biological activity. nih.gov For example, 8-hydroxyquinoline (B1678124) derivatives have been explored for their potential as anticancer and antibacterial agents. nih.govmdpi.com The nitrile group in this compound offers a versatile handle for further chemical modifications, opening up possibilities for creating novel therapeutic agents.

Future research will undoubtedly uncover new and exciting applications for this compound and its derivatives at the interface of chemistry, biology, and materials science. The continued exploration of its synthesis, properties, and functionalization will likely lead to breakthroughs in areas ranging from advanced electronics to targeted therapies.

Q & A

Q. What are the standard synthetic routes for 6-Hydroxyquinoline-5-carbonitrile, and how do reaction conditions influence yield and purity?

Q. How can researchers characterize this compound, and what analytical techniques resolve structural ambiguities?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies hydroxy (-OH) and nitrile (-CN) groups. The hydroxy proton appears as a broad singlet (δ 10–12 ppm), while the nitrile carbon resonates at δ 110–120 ppm in ¹³C NMR .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 171.066 for C₁₀H₆N₂O).

- X-ray Crystallography : Resolves tautomeric equilibria (e.g., keto-enol forms) and confirms regiochemistry in solid-state structures .

Advanced Research Questions

Q. How do solvent polarity and pH affect the tautomeric equilibrium of this compound, and what implications does this have for reactivity?

Q. What strategies mitigate contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

- Source Analysis : Compare synthetic protocols for impurities (e.g., residual metal catalysts in cross-coupled derivatives) that may confound bioassays .

- Standardized Assays : Use cell lines with validated genetic backgrounds (e.g., HEK293 vs. HeLa) and control for solvent effects (DMSO ≤0.1% v/v) .

- Computational Validation : Perform docking studies (AutoDock Vina) to correlate observed bioactivity with predicted binding affinities to target proteins (e.g., kinases) .

Q. How can computational methods (DFT, MD) predict the photophysical properties of this compound for optoelectronic applications?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to model excited-state transitions. Predict absorption/emission wavelengths and compare with experimental UV-Vis spectra .

- Molecular Dynamics (MD) : Simulate solvent effects on fluorescence quantum yield using GROMACS. Polar solvents (e.g., ethanol) stabilize charge-transfer states, reducing non-radiative decay .

Contradictions and Validation

Q. Why do reported melting points for this compound vary across studies (180–195°C), and how can researchers address this?

Methodological Answer:

- Crystallinity Differences : Recrystallization solvents (e.g., EtOH vs. CHCl₃) produce polymorphs with distinct melting points. Use DSC to identify polymorphic transitions .

- Purity Verification : Contamination by regioisomers (e.g., 7-hydroxy derivatives) lowers observed melting points. Validate via HPLC with a C18 column (gradient: 10–90% MeCN in H₂O) .

Safety and Handling

Q. What safety protocols are critical when handling this compound in catalytic studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro